1-(6-Bromonaphthalen-2-yl)ethanone

Beschreibung

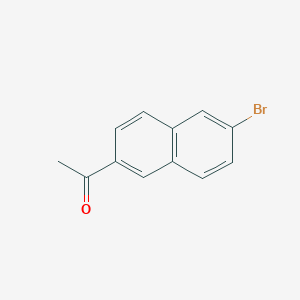

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(6-bromonaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDOTHVVSQOCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(6-Bromonaphthalen-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic methodologies for obtaining 1-(6-Bromonaphthalen-2-yl)ethanone, a key intermediate in pharmaceutical and materials science research. This document provides a comparative analysis of common synthetic routes, detailed experimental protocols, and quantitative data to aid in laboratory-scale and process development applications.

Introduction

This compound, also known as 2-acetyl-6-bromonaphthalene, is a functionalized naphthalene derivative of significant interest in organic synthesis. Its structure provides a versatile scaffold for the introduction of further chemical complexity, making it a valuable building block for the synthesis of biologically active molecules and advanced materials. The primary and most established methods for its preparation involve the Friedel-Crafts acylation of 2-bromonaphthalene and the reaction of an organometallic reagent with a derivative of 6-bromo-2-naphthalenecarboxylic acid. This guide will focus on these two prominent synthetic pathways.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound is often dictated by factors such as starting material availability, desired purity, scalability, and reaction conditions. The two main approaches are summarized below.

| Synthetic Route | Key Reagents | Typical Solvents | Advantages | Disadvantages |

| Friedel-Crafts Acylation | 2-Bromonaphthalene, Acetyl chloride, Aluminum chloride | Nitrobenzene, Carbon disulfide, Chloroform | Readily available starting materials, One-pot reaction. | Formation of isomeric byproducts, Harsh reaction conditions, Use of hazardous solvents.[1] |

| Grignard Reaction with Weinreb Amide | 6-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide, Methylmagnesium bromide | Tetrahydrofuran | High regioselectivity, High yield, Milder reaction conditions.[2][3] | Requires multi-step preparation of the Weinreb amide starting material. |

Experimental Protocols

Route 1: Friedel-Crafts Acylation of 2-Bromonaphthalene

This method is a classic electrophilic aromatic substitution where 2-bromonaphthalene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[4][5] The choice of solvent can significantly influence the ratio of isomeric products.[1]

Experimental Protocol:

A solution of 2-bromonaphthalene (14.7 g, 70.9 mmol) and acetyl chloride (6.40 g, 81.5 mmol) in nitrobenzene (55 mL) is added dropwise to a vigorously stirred suspension of anhydrous aluminum chloride (10.4 g, 78 mmol) in nitrobenzene (25 mL) at a temperature maintained between 25-30°C.[6] The addition is carried out over a period of 1.3 hours. After the addition is complete, the reaction mixture is stirred for an additional hour at 25°C. The reaction is then quenched by pouring it onto a mixture of ice (200 g) and concentrated hydrochloric acid (30 mL).

The product is extracted with diethyl ether (3 x volumes). The combined organic extracts are washed with brine and saturated sodium bicarbonate solution, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield a brownish oil. Nitrobenzene is removed via short-path distillation (45-55°C at 25 mmHg). The crystalline residue is dissolved in hot hexane, filtered, and concentrated to give crude 2-acetyl-6-bromonaphthalene.[6] Further purification by recrystallization from hexane affords the pure product.

Quantitative Data for Friedel-Crafts Acylation:

| Parameter | Value | Reference |

| Crude Yield | 92% | [6] |

| Purified Yield | 21% | [6] |

| Melting Point | 99-101.5 °C | [6] |

| TLC Rf | 0.22 (10% EtOAc/hexane) | [6] |

Route 2: Grignard Reaction with a Weinreb Amide

This approach offers a more regioselective synthesis of the target compound. It involves the preparation of the corresponding Weinreb amide, 6-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide, from 6-bromo-2-naphthoic acid, followed by reaction with methylmagnesium bromide.

Experimental Protocol:

Under a nitrogen atmosphere, 6-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide (82.9 g, 282 mmol) is dissolved in anhydrous tetrahydrofuran (600 mL) in a four-necked flask. The solution is cooled in an ice bath to maintain a temperature of 10-15°C. Methylmagnesium bromide (3.2 M in methyltetrahydrofuran, 197 mL, 2.2 eq.) is added dropwise over one hour.[2][3]

After the addition, the reaction mixture is stirred for an additional 30 minutes in the ice bath. The reaction is then carefully quenched by the dropwise addition of 2M aqueous hydrochloric acid (100 mL) while maintaining cooling. The organic solvent is removed by evaporation. The resulting precipitated product is extracted with dichloromethane (500 mL). The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is dried under vacuum at 40°C to yield this compound.[2][3]

Quantitative Data for Grignard Reaction with Weinreb Amide:

| Parameter | Value | Reference |

| Yield | 99% | [2][3] |

| Melting Point | 96 °C | [3] |

Visualized Workflows and Pathways

Friedel-Crafts Acylation Workflow

Caption: Workflow for Friedel-Crafts Acylation.

Grignard Reaction with Weinreb Amide Signaling Pathway

Caption: Grignard Reaction with Weinreb Amide Workflow.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: Friedel-Crafts acylation and a Grignard reaction with a Weinreb amide. While the Friedel-Crafts approach is more direct, it often results in lower yields of the desired isomer and employs harsher conditions. The Grignard-based synthesis, although requiring the preparation of a specific intermediate, offers superior regioselectivity and significantly higher yields under milder conditions. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available resources. This guide provides the necessary technical details to enable an informed decision and successful execution of either synthetic route.

References

- 1. A re-examination of the Friedel–Crafts acetylation of 2-bromonaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. 2-Acetyl-6-bromonaphthalene | 1590-25-6 [chemicalbook.com]

- 3. 2-Acetyl-6-bromonaphthalene CAS#: 1590-25-6 [m.chemicalbook.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

Technical Guide: Physicochemical Properties of 1-(6-Bromonaphthalen-2-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety information for the chemical compound 1-(6-Bromonaphthalen-2-yl)ethanone. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science who utilize substituted naphthalene derivatives as key intermediates in organic synthesis. All quantitative data is presented in structured tables, and a detailed experimental workflow for its synthesis is provided, accompanied by a mandatory visualization.

Chemical Identity and Structure

This compound, also known as 2-acetyl-6-bromonaphthalene, is an aromatic ketone and a brominated derivative of 2-acetonaphthone. Its chemical structure consists of a naphthalene ring system substituted with a bromine atom at the 6-position and an acetyl group at the 2-position. This substitution pattern makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and functional materials.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 1590-25-6 | [2][3][4][5] |

| Molecular Formula | C₁₂H₉BrO | [1][3] |

| Synonyms | 2-Acetyl-6-bromonaphthalene, 6-Bromo-2-acetonaphthone, 1-(6-bromo-2-naphthyl)ethanone | [1][2][3] |

| InChI | InChI=1S/C12H9BrO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3 | [1][2][4] |

| InChIKey | UZDOTHVVSQOCJO-UHFFFAOYSA-N | [1][2][4] |

| SMILES | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br |[1][3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for determining its suitability for various applications, including reaction conditions, formulation, and biological interactions. The properties of this compound are summarized below.

Table 2: Core Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 249.10 g/mol | [1][3] |

| Exact Mass | 247.98368 Da | [1] |

| Physical Form | Solid | [2][4] |

| Purity | ≥97% (typical commercial purity) | [2][3][4] |

| Storage Temperature | Room Temperature / Ambient Storage |[2][3][4] |

Table 3: Computed Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| XLogP3 | 3.5 | Computed by XLogP3 3.0[1] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Computed by Cactvs 3.4.8.18[1] |

| Hydrogen Bond Donors | 0 | Computed by Cactvs 3.4.8.18[1] |

| Hydrogen Bond Acceptors | 1 | Computed by Cactvs 3.4.8.18[1] |

| Rotatable Bonds | 1 | Computed by Cactvs 3.4.8.18[1] |

Experimental Protocols: Synthesis

Objective: To synthesize this compound via Friedel-Crafts acylation of 2-bromonaphthalene.

Materials:

-

2-Bromonaphthalene (starting material)

-

Acetyl chloride or Acetic anhydride (acylating agent)

-

Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) (solvent)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

-

Hexanes or Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler) to maintain an inert atmosphere.

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride and a portion of the dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath to 0-5 °C.

-

Addition of Acylating Agent: Acetyl chloride is added dropwise to the stirred suspension of aluminum chloride.

-

Addition of Substrate: A solution of 2-bromonaphthalene in the dry solvent is added dropwise from the dropping funnel to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).

-

Quenching: The reaction mixture is slowly poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: The organic layer is separated. The aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield pure this compound.

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol described above can be visualized as a workflow diagram. This provides a clear, high-level overview of the key stages of the process, from starting materials to the final purified product.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Information

| Hazard Statement | Description | Source |

|---|---|---|

| H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | |

| Signal Word | Warning | [4] |

| Pictograms | GHS07 (Exclamation Mark) |[4] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a well-characterized chemical intermediate with defined physicochemical properties. Its solid form and stability at room temperature make it convenient to handle and store.[2][3][4] The presence of the bromo and acetyl functional groups on the naphthalene core provides two distinct reactive sites, making it a versatile building block for the synthesis of a wide range of more complex organic molecules for pharmaceutical and materials science applications. Standard synthetic procedures, such as the Friedel-Crafts acylation, can be reliably employed for its preparation. Proper safety protocols must be followed during its handling due to its potential as an irritant and its acute oral toxicity.[4]

References

An In-depth Technical Guide to 1-(6-Bromonaphthalen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(6-Bromonaphthalen-2-yl)ethanone, including its chemical and physical properties, synthesis, safety and handling information, and potential applications. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound, also known as 2-acetyl-6-bromonaphthalene, is a substituted naphthalene derivative. Its chemical structure features a naphthalene core functionalized with a bromine atom and an acetyl group. This arrangement of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the ketone can be manipulated through various classical transformations.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1590-25-6 | [1] |

| Molecular Formula | C₁₂H₉BrO | [1] |

| Molecular Weight | 249.10 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Acetyl-6-bromonaphthalene, 1-(6-bromo-2-naphthyl)ethanone | [2] |

| InChI | InChI=1S/C12H9BrO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3 | [2] |

| SMILES | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | [1] |

Table 2: Physical and Computed Properties

| Property | Value | Reference |

| Physical Form | Solid | |

| Appearance | Brown | [3] |

| Melting Point | 77 - 81 °C | [3] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |

| logP | 3.8049 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 2-bromonaphthalene.[4] This reaction involves the electrophilic aromatic substitution of an acyl group onto the naphthalene ring system.

General Reaction Scheme

The acetylation of 2-bromonaphthalene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), yields a mixture of acetylated bromonaphthalene isomers.[4] The desired product, 2-acetyl-6-bromonaphthalene, is one of these isomers.[4] The ratio of the resulting isomers is dependent on the reaction conditions, including the solvent used.[4] For instance, the use of nitrobenzene as a solvent favors the formation of 2-acetyl-6-bromonaphthalene over 1-acetyl-7-bromonaphthalene.[4]

Experimental Protocol (General)

The following is a generalized protocol for the Friedel-Crafts acylation of 2-bromonaphthalene. Specific quantities and reaction conditions may need to be optimized.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, the chosen solvent (e.g., nitrobenzene) and the Lewis acid catalyst (e.g., aluminum chloride) are combined and cooled.

-

Addition of Reactants: 2-bromonaphthalene is dissolved in the solvent and added to the reaction mixture. The acetylating agent (e.g., acetyl chloride) is then added dropwise while maintaining a low temperature.

-

Reaction: The reaction mixture is stirred at a controlled temperature for a specified period to allow for the acylation to proceed.

-

Workup: The reaction is quenched by carefully adding it to a mixture of ice and hydrochloric acid. The organic layer is then separated, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product, which is a mixture of isomers, is purified by a suitable method such as column chromatography to isolate the desired this compound.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a resonance-stabilized acylium ion, which acts as the electrophile.

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely available in the public domain. Some suppliers explicitly state that they do not collect analytical data for this specific compound.[5] Researchers are advised to perform their own analytical characterization upon synthesis or purchase.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Data sourced from various suppliers.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Protective gloves and lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed.

Applications

While specific applications of this compound in signaling pathways or as an active pharmaceutical ingredient are not extensively documented in publicly available literature, its structure suggests its primary role as a versatile chemical intermediate.

-

Scaffold for Drug Discovery: The bromonaphthalene core is a feature in various biologically active molecules. The bromine atom can be utilized for carbon-carbon and carbon-heteroatom bond formation through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the synthesis of diverse libraries of compounds for screening.

-

Precursor for Complex Molecules: The acetyl group can be a starting point for further chemical modifications, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to other functional groups, enabling the synthesis of more complex target molecules.

-

Materials Science: Naphthalene derivatives are known for their use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific properties of this compound in such applications would require further investigation.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C12H9BrO | CID 12433082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. A re-examination of the Friedel–Crafts acetylation of 2-bromonaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 1-(6-Bromonaphthalen-2-yl)ethanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(6-Bromonaphthalen-2-yl)ethanone, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data, alongside established experimental protocols for acquiring such data.

Core Spectroscopic Data

The structural and electronic environment of this compound gives rise to a unique spectroscopic fingerprint. The following tables summarize the predicted quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.40 | s | 1H | H-1 |

| ~8.15 | d | 1H | H-5 |

| ~8.00 | d | 1H | H-3 |

| ~7.90 | d | 1H | H-4 |

| ~7.85 | d | 1H | H-8 |

| ~7.70 | dd | 1H | H-7 |

| 2.75 | s | 3H | -COCH₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~197.5 | C=O |

| ~137.0 | C-2 |

| ~136.5 | C-4a |

| ~132.0 | C-8a |

| ~131.5 | C-5 |

| ~130.0 | C-7 |

| ~129.5 | C-4 |

| ~128.0 | C-1 |

| ~125.0 | C-3 |

| ~122.0 | C-6 |

| ~121.0 | C-8 |

| ~26.8 | -COCH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2925 | Weak | Methyl C-H stretch |

| ~1685 | Strong | C=O (Aryl ketone) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~1270 | Strong | C-C(=O)-C stretch and bending |

| ~890, ~820 | Strong | C-H out-of-plane bending |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 248/250 | High | [M]⁺/ [M+2]⁺ (Molecular ion peak with bromine isotopes) |

| 233/235 | High | [M-CH₃]⁺ |

| 205/207 | Medium | [M-COCH₃]⁺ |

| 126 | Medium | [M-Br-COCH₃]⁺ (Naphthyl fragment) |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Fourier transform the FID, followed by phase and baseline correction. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an EI source.

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Identify the molecular ion peak, paying attention to the isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Crystal Structure of 1-(6-Bromonaphthalen-2-yl)ethanone and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the specific crystal structure of 1-(6-Bromonaphthalen-2-yl)ethanone has not been deposited in publicly accessible crystallographic databases. This guide provides a detailed overview of its synthesis and presents the crystallographic data of a closely related, structurally analogous compound, 1-naphthalen-2-ylethanone (also known as 2-acetylnaphthalene), as a representative example. This information serves as a valuable reference for researchers working with similar molecular scaffolds.

Introduction

This compound is a synthetic organic compound that belongs to the class of substituted naphthalenes. The naphthalene core is a key structural motif in many biologically active molecules and pharmaceutical agents. The presence of a bromine atom and an acetyl group on the naphthalene ring system offers versatile sites for further chemical modifications, making it an attractive building block in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of atoms in such molecules is crucial for structure-activity relationship (SAR) studies and rational drug design. While the specific crystal structure for the title compound is not available, the analysis of analogous structures provides significant insights into the expected molecular geometry and intermolecular interactions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of 2-bromonaphthalene.

Materials:

-

2-Bromonaphthalene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

A solution of 2-bromonaphthalene in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the cooled solution under stirring.

-

Acetyl chloride is then added dropwise to the reaction mixture.

-

The reaction is allowed to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 2M HCl to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Single-Crystal X-ray Diffraction

The following is a general protocol for the determination of a crystal structure, exemplified by the analysis of 1-naphthalen-2-ylethanone.

Procedure:

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data (for 1-naphthalen-2-ylethanone)

The following tables summarize the crystallographic data for the representative compound, 1-naphthalen-2-ylethanone.

Table 1: Crystal Data and Structure Refinement for 1-naphthalen-2-ylethanone.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₀O |

| Formula weight | 170.20 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.864(1) Å, α = 90° |

| b = 15.012(3) Å, β = 99.64(3)° | |

| c = 10.315(2) Å, γ = 90° | |

| Volume | 896.2(3) ų |

| Z | 4 |

| Density (calculated) | 1.260 Mg/m³ |

| Absorption coefficient | 0.078 mm⁻¹ |

| F(000) | 360 |

| Crystal size | 0.40 x 0.30 x 0.20 mm |

| Theta range for data collection | 2.53 to 27.50° |

| Reflections collected | 8234 |

| Independent reflections | 2045 [R(int) = 0.0286] |

| Completeness to theta = 27.50° | 99.7 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2045 / 0 / 116 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0418, wR2 = 0.1169 |

| R indices (all data) | R1 = 0.0544, wR2 = 0.1264 |

Table 2: Selected Bond Lengths and Angles for 1-naphthalen-2-ylethanone.

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| O(1)-C(11) | 1.221(2) | C(12)-C(11)-C(2) | 118.9(1) |

| C(2)-C(11) | 1.489(2) | O(1)-C(11)-C(2) | 120.8(1) |

| C(1)-C(2) | 1.372(2) | O(1)-C(11)-C(12) | 120.3(2) |

| C(2)-C(3) | 1.417(2) | C(1)-C(2)-C(3) | 119.5(1) |

| C(3)-C(4) | 1.365(2) | C(1)-C(2)-C(11) | 121.2(1) |

| C(4)-C(10) | 1.411(2) | C(3)-C(2)-C(11) | 119.3(1) |

| C(5)-C(6) | 1.362(3) | C(4)-C(3)-C(2) | 121.0(2) |

| C(6)-C(7) | 1.401(3) | C(3)-C(4)-C(10) | 121.2(2) |

| C(9)-C(10) | 1.420(2) | C(9)-C(10)-C(5) | 118.5(2) |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the compound to the final determination of its crystal structure.

Caption: Workflow for Synthesis and Crystallographic Analysis.

Potential Biological Activities of 1-(6-Bromonaphthalen-2-yl)ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of a bromine atom and an ethanone group, as seen in 1-(6-bromonaphthalen-2-yl)ethanone, provides a versatile platform for the synthesis of a diverse array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the reported biological activities of derivatives of this core structure, with a focus on anticancer, anticonvulsant, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated mechanisms of action to facilitate further research and development in this area.

Quantitative Biological Activity Data

The following tables summarize the biological activity of various naphthalene derivatives. While data specifically for derivatives of this compound is limited in the public domain, the data presented for closely related naphthalene-based compounds provide valuable insights into the potential activities of this class of molecules. The relationship of each class of derivatives to the core this compound structure is noted.

Table 1: Anticancer Activity of Naphthalene Derivatives

| Derivative Class | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) | Cytotoxicity in Normal Cells (IC50, µM) | Selectivity Index (SI) | Reference |

| Naphthalene-Chalcone | (E)-1-(naphthalen-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 1.42 ± 0.15 | HEK293: 18.3 ± 1.3 | 12.89 | [1] |

| Naphthalene-Chalcone | (E)-1-(naphthalen-2-yl)-3-(p-tolyl)prop-2-en-1-one | MCF-7 (Breast) | >10 | Not Reported | - | [1] |

| Thiazole-Naphthalene | 2-amino-N'-(naphthalen-2-ylmethylene)-4-phenylthiazole-5-carbohydrazide | MCF-7 (Breast) | 0.48 ± 0.03 | Not Reported | - | [2] |

| Thiazole-Naphthalene | 2-amino-N'-(naphthalen-2-ylmethylene)-4-phenylthiazole-5-carbohydrazide | A549 (Lung) | 0.97 ± 0.13 | Not Reported | - | [2] |

| Naphthalene-Enamide | N'-(3,4,5-trimethoxybenzylidene)naphthalen-1-yloxyacetohydrazide derivative | Huh-7 (Liver) | 2.62 | THLE-2: 46.01 | 17.56 | [3] |

| Naphthalene-Enamide | N'-(4-methylbenzylidene)naphthalen-1-yloxyacetohydrazide derivative | Huh-7 (Liver) | 3.37 | THLE-2: 31.60 | 9.38 | [3] |

| 6-Acetylnaphthalene-2-sulfonamide | N-(pyridin-2-yl)-6-acetylnaphthalene-2-sulfonamide | MCF-7 (Breast) | Not Reported | MDCK | >100 | [4] |

Note: The core structure for the compounds in this table is naphthalene, which is structurally related to this compound. These derivatives are typically synthesized from a naphthalene ketone precursor.

Table 2: Anticonvulsant Activity of a Naphthalene Derivative

| Compound | Animal Model | Seizure Induction Agent | Dose | Effect | Reference |

| 1-(Naphthalen-2-yl)-2-bromoethanone | Mice | Strychnine | Not Specified | Significant delay in onset of convulsions and prolongation of survival time | [5] |

Note: This compound is an immediate precursor or a very close analog of derivatives that can be synthesized from this compound.

Table 3: Antimicrobial Activity of Naphthalene Derivatives

| Derivative Class | Specific Compound/Modification | Microorganism | MIC (µg/mL) | Reference |

| Naphthalene-Hydrazone | N'-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide | Staphylococcus aureus | Not specified, showed consistent activity | [6] |

| Naphthalene-Sulfonamide | N-(thiazol-2-yl)-6-acetylnaphthalene-2-sulfonamide | Escherichia coli | 62.5 | [4] |

| Naphthalene-Sulfonamide | N-(thiazol-2-yl)-6-acetylnaphthalene-2-sulfonamide | Staphylococcus aureus | 12.5 | [4] |

Note: The core structure for these compounds is naphthalene, indicating the potential for antimicrobial activity in derivatives of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of naphthalene derivatives.

Synthesis of Naphthalene-Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and an aromatic aldehyde.

-

Materials:

-

This compound (1 equivalent)

-

Substituted aromatic aldehyde (1 equivalent)

-

Ethanol

-

Aqueous solution of Sodium Hydroxide (10-50%) or Potassium Hydroxide

-

Glacial Acetic Acid or dilute HCl for neutralization

-

-

Procedure:

-

Dissolve this compound and the substituted aromatic aldehyde in ethanol.

-

Cool the mixture in an ice bath.

-

Add the aqueous base solution dropwise with constant stirring, maintaining a low temperature.

-

Continue stirring at room temperature for a specified period (e.g., 2-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into crushed ice and acidify with glacial acetic acid or dilute HCl to precipitate the chalcone.

-

Filter the solid product, wash with cold water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[7]

-

Synthesis of Naphthalene-Pyrazoline Derivatives

Pyrazolines are synthesized by the cyclization of chalcones with hydrazine derivatives.

-

Materials:

-

Naphthalene-chalcone derivative (1 equivalent)

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents)

-

Ethanol or Glacial Acetic Acid as solvent

-

-

Procedure:

-

Dissolve the naphthalene-chalcone in ethanol or glacial acetic acid.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude pyrazoline by recrystallization from a suitable solvent like ethanol.[4][7]

-

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116) and a normal cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][8]

-

In Vivo Anticonvulsant Activity (Strychnine-Induced Seizure Model)

This model is used to evaluate the potential of compounds to protect against chemically-induced convulsions.

-

Materials:

-

Mice

-

Test compound

-

Strychnine solution

-

Vehicle (e.g., saline, DMSO)

-

Standard anticonvulsant drug (e.g., phenobarbital)

-

-

Procedure:

-

Divide the animals into groups (control, standard, and test compound groups).

-

Administer the test compound or standard drug intraperitoneally or orally.

-

After a specific period (e.g., 30-60 minutes), administer a convulsant dose of strychnine to all animals.

-

Observe the animals for the onset of convulsions and mortality.

-

Record the latency to the first convulsion and the time of death.

-

Compare the results of the test groups with the control group to determine the anticonvulsant activity.[5]

-

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds

-

96-well microtiter plates

-

Standard antibiotic/antifungal agent

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the inoculum to each well.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

-

Signaling Pathways and Mechanisms of Action

The biological activities of naphthalene derivatives are attributed to their interaction with specific cellular targets and signaling pathways. The following diagrams illustrate some of the key mechanisms that have been proposed for related compounds.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Potential inhibition of the IL-6/JAK2/STAT3 signaling pathway by naphthalene derivatives.

Caption: Proposed mechanism of tubulin polymerization inhibition by certain naphthalene derivatives.

References

- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for 1-(6-Bromonaphthalen-2-yl)ethanone synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 1-(6-Bromonaphthalen-2-yl)ethanone, a key intermediate in various chemical syntheses. The document details the starting materials, experimental protocols, and quantitative data associated with the most common and effective methods of preparation.

Introduction

This compound, also known as 2-acetyl-6-bromonaphthalene, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. Its substituted naphthalene core allows for further chemical modifications, making it a versatile precursor for more complex molecular architectures. This guide focuses on two principal synthetic pathways: the Friedel-Crafts acylation of 2-bromonaphthalene and a Grignard reaction with a Weinreb amide derivative.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through two reliable methods. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Method 1: Friedel-Crafts Acylation of 2-Bromonaphthalene

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[1][2][3] In this approach, 2-bromonaphthalene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), in a suitable solvent like nitrobenzene.[4][5][6][7]

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol:

A solution of 2-bromonaphthalene and acetyl chloride in nitrobenzene is added dropwise to a vigorously stirred suspension of anhydrous aluminum chloride in nitrobenzene at a controlled temperature, typically between 25-30°C.[4] After the addition is complete, the reaction mixture is stirred for an additional hour. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is extracted with an organic solvent, such as diethyl ether. The combined organic extracts are washed, dried, and concentrated under reduced pressure to yield the crude product.[4] Purification is typically achieved by crystallization from a solvent like hexane.[4]

Quantitative Data Summary:

| Starting Material | Reagents | Solvent | Yield (Crude) | Yield (Pure) | Melting Point |

| 2-Bromonaphthalene | Acetyl Chloride, AlCl₃ | Nitrobenzene | 92%[4] | 21% (after two crystallizations)[4] | 99-101.5°C[4] |

Method 2: Grignard Reaction with a Weinreb Amide

An alternative and often high-yielding method involves the reaction of a Grignard reagent, specifically methylmagnesium bromide, with a Weinreb amide derivative of 6-bromonaphthalene-2-carboxylic acid.[8][9] This method avoids the use of harsh Lewis acids and can offer better regioselectivity.

Caption: Grignard Reaction Workflow.

Experimental Protocol:

Under a nitrogen atmosphere, 6-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide is dissolved in anhydrous tetrahydrofuran (THF) and cooled in an ice bath.[8][9] A solution of methylmagnesium bromide in a suitable solvent (e.g., methyltetrahydrofuran) is then added dropwise while maintaining a low temperature (10-15°C).[8][9] After the addition, the mixture is stirred for a short period before the reaction is carefully quenched with aqueous hydrochloric acid. The organic solvent is removed, and the product is extracted with a solvent like dichloromethane. The combined organic phases are dried and concentrated to afford the final product.[8][9]

Quantitative Data Summary:

| Starting Material | Reagent | Solvent | Yield |

| 6-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide | Methylmagnesium Bromide | Tetrahydrofuran | 99%[8][9] |

Starting Material Considerations

The primary starting materials for the synthesis of this compound are commercially available.

-

2-Bromonaphthalene: This is the direct precursor for the Friedel-Crafts acylation method. Its availability and cost are key factors in the selection of this route.

-

6-Bromo-2-naphthoic acid derivatives: For the Weinreb amide route, one would typically start from 6-bromo-2-naphthoic acid or its corresponding acyl chloride to prepare the necessary 6-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide.[8]

In some instances, researchers may need to synthesize these precursors. For example, 2,6-dibromonaphthalene can be prepared from naphthalene through polybromination followed by a regioselective proto-debromination.[10]

Conclusion

The synthesis of this compound can be effectively achieved through either Friedel-Crafts acylation of 2-bromonaphthalene or a Grignard reaction with a corresponding Weinreb amide. The Friedel-Crafts route is a well-established method, though it may require more rigorous purification to obtain a high-purity product. The Weinreb amide approach offers a high-yielding alternative with potentially simpler purification. The choice of synthetic strategy will ultimately be guided by factors such as the availability of starting materials, scalability, and the specific requirements of the subsequent synthetic steps.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. A re-examination of the Friedel–Crafts acetylation of 2-bromonaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. echemi.com [echemi.com]

- 7. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

- 8. 2-Acetyl-6-bromonaphthalene | 1590-25-6 [chemicalbook.com]

- 9. 2-Acetyl-6-bromonaphthalene CAS#: 1590-25-6 [m.chemicalbook.com]

- 10. arkat-usa.org [arkat-usa.org]

The Reactivity of Bromine in 1-(6-Bromonaphthalen-2-yl)ethanone: A Technical Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Bromonaphthalen-2-yl)ethanone is a key synthetic intermediate characterized by a naphthalene core functionalized with a bromine atom and an acetyl group. This unique substitution pattern offers a versatile platform for the synthesis of a wide array of more complex molecules. The bromine atom, in particular, serves as a crucial handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, with a focus on its application in the development of novel therapeutics. Detailed experimental protocols for key transformations are provided, along with expected outcomes based on data from analogous systems.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the naphthalene ring is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The most relevant of these reactions for derivatizing this compound are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents, which is a common strategy in the development of kinase inhibitors and other therapeutic agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and a base such as K₃PO₄ (2.0–3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Ligand Addition: Under a positive flow of the inert gas, add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq.) or a combination of a palladium precursor like Pd₂(dba)₃ (0.025-0.05 eq.) and a ligand like SPhos (0.1-0.2 eq.).

-

Solvent Addition: Add an anhydrous solvent system, typically a mixture of toluene and water or dioxane and water, via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Coupling Partner (Ar-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-92 |

| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 90 | 75-88 |

| Thiophen-2-ylboronic acid | Pd(OAc)₂/XPhos | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 82-94 |

Table 1: Representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Data is extrapolated from reactions with similar aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[1] This reaction allows for the introduction of primary and secondary amines at the 6-position of the naphthalene core. The choice of ligand is crucial for achieving high yields and functional group tolerance.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To a glovebox or under a strict inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.) and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.1 eq.) to an oven-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-2.0 eq.).

-

Solvent and Reaction Conditions: Add an anhydrous solvent like toluene or dioxane and heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 80-95 |

| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 100 | 75-90 |

| Benzylamine | Pd₂(dba)₃/BrettPhos | K₃PO₄ | t-BuOH | 100 | 70-88 |

| Pyrrolidine | Pd(OAc)₂/DavePhos | LHMDS | THF | 80 | 85-98 |

Table 2: Representative conditions and expected yields for the Buchwald-Hartwig amination of this compound. Data is extrapolated from reactions with similar aryl bromides.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[2] This reaction is instrumental in creating extended π-systems and introducing alkynyl functionalities, which can serve as handles for further transformations or as key pharmacophores.[2]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent such as THF or DMF.

-

Catalyst and Reagent Addition: Add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.01-0.05 eq.) and a copper(I) co-catalyst, typically CuI (0.02-0.1 eq.). Add the terminal alkyne (1.1-1.5 eq.) followed by a base, usually a liquid amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which can often serve as the solvent or co-solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature to 80 °C. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

| Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 60 | 85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 25 | 90-98 |

| Propargyl alcohol | Pd(OAc)₂/PPh₃ | CuI | TEA | Acetonitrile | 80 | 75-90 |

| 1-Heptyne | Pd(dppf)Cl₂ | CuI | Et₃N | Dioxane | 90 | 80-92 |

Table 3: Representative conditions and expected yields for the Sonogashira coupling of this compound. Data is extrapolated from reactions with similar aryl bromides.

Application in Drug Discovery and Development

Derivatives of this compound are of significant interest to the pharmaceutical industry. The naphthalene scaffold is a privileged structure in medicinal chemistry, and the ability to readily functionalize the 6-position allows for the systematic exploration of structure-activity relationships (SAR).

Role as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase ATP-binding site, with appended aryl or heteroaryl groups that occupy adjacent hydrophobic pockets. The 1-(6-aryl-naphthalen-2-yl)ethanone core, accessible via Suzuki coupling, provides an excellent scaffold for developing such inhibitors. The acetyl group can be further elaborated, for instance, through condensation reactions to form various heterocyclic rings.

Below is a logical workflow illustrating the use of this compound in a typical kinase inhibitor discovery program.

Catalytic Cycles of Key Reactions

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are central to the reactivity of the bromine in this compound.

Conclusion

This compound is a highly valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. The bromine atom at the 6-position provides a reliable handle for a variety of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide has provided an overview of the reactivity of this compound, along with representative experimental protocols and expected outcomes. The versatility of this intermediate makes it an important tool for medicinal chemists aiming to develop novel therapeutics targeting a range of biological pathways.

References

Technical Guide: Solubility and Synthetic Pathway of 1-(6-Bromonaphthalen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(6-Bromonaphthalen-2-yl)ethanone, a key intermediate in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, general experimental protocols for solubility determination, and a visualization of its synthetic pathway.

Compound Overview

This compound is an aromatic ketone with the chemical formula C₁₂H₉BrO.[1] It is a solid at room temperature and serves as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

Synonyms: 2-Acetyl-6-bromonaphthalene, 6-Bromo-2-acetonaphthone[2] CAS Number: 1590-25-6[1][2] Molecular Weight: 249.11 g/mol

Solubility Profile

The following table summarizes the expected and observed qualitative solubility of this compound.

| Solvent Class | Common Solvents | Qualitative Solubility |

| Polar Protic | Water, Ethanol, Methanol | Expected to be poorly soluble in water. Ketones, in general, show good solubility in ethanol.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Expected to be soluble. |

| Nonpolar | Hexane, Toluene | Synthesis procedures indicate solubility in hot hexane.[4] It is expected to have good solubility in other nonpolar solvents like toluene. |

| Halogenated | Dichloromethane (DCM), Chloroform | Synthesis protocols describe its extraction with dichloromethane, indicating good solubility.[1] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound. This method can be used to generate quantitative data in a laboratory setting.

Objective: To determine the approximate solubility of this compound in various solvents at a given temperature (e.g., room temperature).

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, dichloromethane)

-

Analytical balance

-

Vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The amount should be sufficient to ensure that undissolved solid remains.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixtures at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve).

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Synthetic Pathway Visualization

This compound is a key intermediate in various synthetic routes. The following diagram illustrates a common workflow for its synthesis.

Caption: Synthetic workflow for this compound.

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in the scientific literature, its qualitative solubility profile indicates good solubility in common organic solvents and poor solubility in water. The provided general experimental protocol offers a robust method for determining its precise solubility in various media. The visualized synthetic pathway highlights its role as a readily accessible intermediate for further chemical synthesis in drug discovery and materials science. Further research to quantify its solubility would be a valuable contribution to the field.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C12H9BrO | CID 12433082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility investigation of ketone and phenol essential oils in water using spectrometry and GC/MS [rjpharmacognosy.ir]

- 4. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 1-(6-Bromonaphthalen-2-yl)ethanone for the Synthesis of Biaryl Ketones

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 1-(6-Bromonaphthalen-2-yl)ethanone with various arylboronic acids. The resulting 1-(6-aryl-naphthalen-2-yl)ethanone derivatives are valuable intermediates in medicinal chemistry and materials science. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes representative data and troubleshooting guidelines.

Introduction

The Suzuki-Miyaura coupling reaction facilitates the synthesis of biaryls, polyolefins, and styrenes through the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester.[1][2] The reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and the commercial availability of a diverse range of boronic acids.[3] The core of the catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[1][4]

Key Reaction Components and Their Roles

| Component | Role in the Reaction | Common Examples |

| Aryl Halide | The electrophilic coupling partner. Reactivity order: I > OTf > Br >> Cl.[1] | This compound |

| Organoboron Reagent | The nucleophilic coupling partner. Boronic acids are common due to their stability and availability.[2][5] | Phenylboronic acid, 4-Methylphenylboronic acid, 4-Methoxyphenylboronic acid |

| Palladium Catalyst | The core of the catalytic cycle, facilitating the C-C bond formation.[1] | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Stabilizes the palladium center, influences catalytic activity, and prevents catalyst decomposition.[1] | Triphenylphosphine (PPh₃), SPhos, XPhos |

| Base | Activates the boronic acid to facilitate transmetalation.[5] | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ |

| Solvent | Solubilizes reactants and catalyst; can influence reaction rate and yield.[6] | Toluene, Dioxane, THF, DMF, often with water |

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the aryl bromide.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at a specified temperature (e.g., 90-100 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 1-(6-aryl-naphthalen-2-yl)ethanone.

Representative Data

The following table summarizes typical yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.

| Arylboronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | 1-(6-Phenylnaphthalen-2-yl)ethanone | 85-95% |

| 4-Methylphenylboronic acid | 1-(6-(p-Tolyl)naphthalen-2-yl)ethanone | 80-92% |

| 4-Methoxyphenylboronic acid | 1-(6-(4-Methoxyphenyl)naphthalen-2-yl)ethanone | 88-96% |

| 3-Chlorophenylboronic acid | 1-(6-(3-Chlorophenyl)naphthalen-2-yl)ethanone | 75-88% |

Note: Yields are representative and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, poor quality of reagents, insufficient degassing, incorrect temperature. | Use a fresh batch of catalyst and high-purity, dry reagents. Ensure thorough degassing of solvents and the reaction vessel. Optimize the reaction temperature.[6] |

| Formation of Homocoupled Boronic Acid Product | Presence of oxygen, incomplete reduction of Pd(II) precatalyst. | Rigorously degas all components. Use a Pd(0) source directly or ensure complete in situ reduction of a Pd(II) precatalyst.[7] |

| Protodebromination (Replacement of Br with H) | Presence of protic impurities, use of a strong base with a protic solvent. | Use anhydrous solvents and reagents. Consider a milder base like K₃PO₄ or Cs₂CO₃.[7] |

Visualizing the Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Caption: Experimental workflow for the Suzuki coupling reaction.

The catalytic cycle, which is the heart of the reaction, is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This protocol provides a reliable and adaptable method for the synthesis of 1-(6-aryl-naphthalen-2-yl)ethanone derivatives via Suzuki-Miyaura cross-coupling. The procedure is robust and amenable to a wide range of arylboronic acids, making it a valuable tool for generating compound libraries for drug discovery and materials science research. Careful optimization of reaction conditions and adherence to inert techniques are crucial for achieving high yields and purity.

References

Application Notes and Protocols for 1-(6-Bromonaphthalen-2-yl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Bromonaphthalen-2-yl)ethanone is a versatile bifunctional building block in organic synthesis. Its naphthalene core is a prevalent motif in many biologically active compounds and approved pharmaceuticals. The presence of a bromine atom and an acetyl group provides two distinct reactive sites, allowing for sequential and regioselective functionalization. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. The acetyl group can undergo a wide range of transformations, including alpha-functionalization, condensation reactions, and conversion to other functional groups, making this building block a valuable starting material for the synthesis of complex molecules in drug discovery and materials science.

This document provides detailed application notes and experimental protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Key Applications in Drug Discovery and Materials Science

Derivatives of this compound are valuable intermediates in the synthesis of a range of functional molecules:

-

Kinase Inhibitors: The naphthalene scaffold is present in numerous kinase inhibitors. Functionalization via cross-coupling reactions allows for the synthesis of libraries of compounds to probe the binding pockets of various kinases, aiding in the development of new cancer therapies.

-

Antiviral Agents: Naphthalene derivatives have been identified as inhibitors of viral proteases, such as the Human Cytomegalovirus (HCMV) protease. The ability to diversify the 6-position of the naphthalene ring is crucial for optimizing antiviral potency and selectivity.

-

Fluorescent Probes and Organic Materials: The extended π-system of the naphthalene core makes its derivatives suitable for applications in materials science, including organic light-emitting diodes (OLEDs) and fluorescent sensors. Cross-coupling reactions are instrumental in tuning the photophysical properties of these materials.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Synthesis of 1-(6-Aryl-naphthalen-2-yl)ethanones

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the bromine of this compound and a variety of organoboron reagents. This reaction is widely used to synthesize biaryl structures, which are common in pharmaceuticals.

Experimental Protocol: Synthesis of 1-(6-(4-methoxyphenyl)naphthalen-2-yl)ethanone

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-methoxyphenylboronic acid.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-